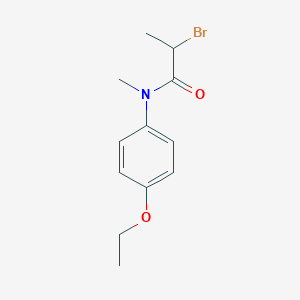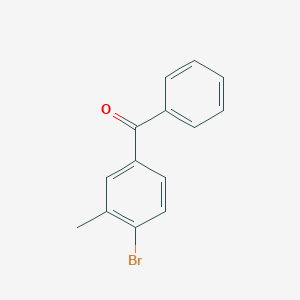
(4-Bromo-3-methylphenyl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-methylphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H9BrO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (4-Bromo-3-methylphenyl)acetic acid and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-3-methylphenyl)(phenyl)methanone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality (4-Bromo-3-methylphenyl)(phenyl)methanone.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can be substituted with other electrophiles.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of (4-Bromo-3-methylphenyl)(phenyl)methanone.
Reduction: (4-Bromo-3-methylphenyl)(phenyl)methanol.
Oxidation: (4-Bromo-3-methylphenyl)(phenyl)carboxylic acid.
Aplicaciones Científicas De Investigación
(4-Bromo-3-methylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-methylphenyl)(phenyl)methanone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity. These interactions can affect cellular pathways and processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: The parent compound without the bromine and methyl substitutions.
(4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the methyl group.
(3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the bromine atom.
Uniqueness
(4-Bromo-3-methylphenyl)(phenyl)methanone is unique due to the presence of both bromine and methyl substitutions on the aromatic ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H11BrO |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
(4-bromo-3-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11BrO/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
MEUBMEXQRMYZRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


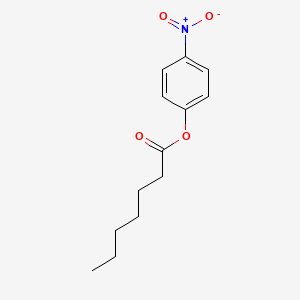

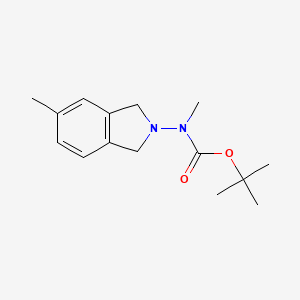
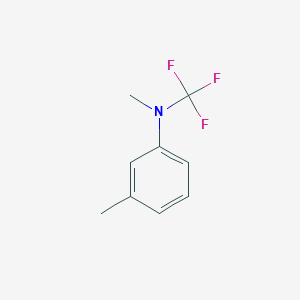
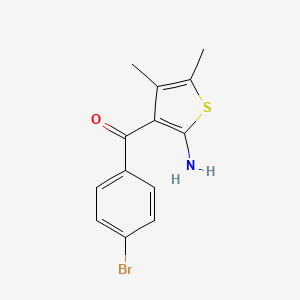
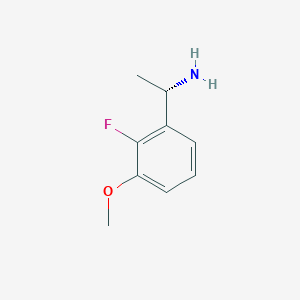
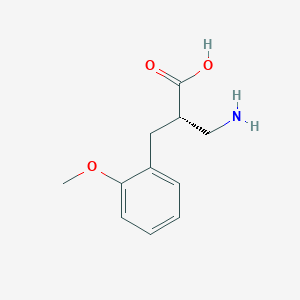
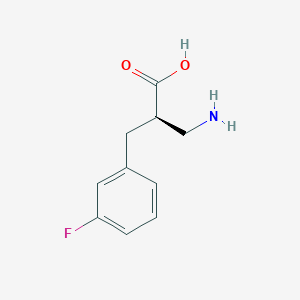
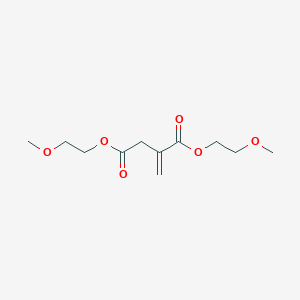
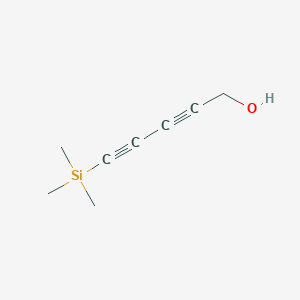

![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

